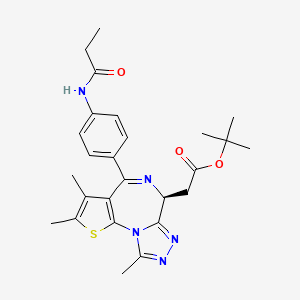

Mmh1-NR

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H31N5O3S |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(propanoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C26H31N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h9-12,19H,8,13H2,1-7H3,(H,27,32)/t19-/m0/s1 |

InChI Key |

GNAFUNRWKRPKPL-IBGZPJMESA-N |

Isomeric SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=N[C@H](C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C2=NC(C3=NN=C(N3C4=C2C(=C(S4)C)C)C)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Imatinib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imatinib is a potent and selective small molecule inhibitor of a specific subset of protein tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of these kinases, which blocks downstream signaling pathways essential for cell proliferation and survival. In vitro, Imatinib has demonstrated significant activity against the BCR-ABL fusion protein, the c-Kit receptor, and the platelet-derived growth factor receptor (PDGFR).[1][2] This targeted inhibition leads to the induction of apoptosis and a halt in proliferation in cell lines dependent on these kinases.[3] This guide provides a comprehensive overview of the in vitro mechanism of action of Imatinib, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases.[2][4] By occupying this site, Imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] This action effectively blocks the initiation of downstream signaling cascades that are crucial for neoplastic growth and cell survival.[1][4]

The primary targets of Imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a hallmark of Chronic Myeloid Leukemia (CML).[3] Imatinib's inhibition of BCR-ABL is central to its therapeutic effect in CML.

-

c-Kit: A receptor tyrosine kinase, mutations of which lead to its constitutive activation in Gastrointestinal Stromal Tumors (GIST). Imatinib effectively inhibits this mutated kinase.[1]

-

PDGFR: The platelet-derived growth factor receptor, another tyrosine kinase that, when dysregulated, can drive the growth of certain tumors.

By targeting these specific kinases, Imatinib shows a degree of selectivity for cancer cells that have a dependency on their activity, while having a lesser effect on normal cells which often have redundant tyrosine kinases to maintain their function.[4]

Quantitative In Vitro Activity

The in vitro potency of Imatinib has been quantified across various kinase assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.

| Target/Cell Line | Assay Type | IC50 (µM) |

| v-Abl | Cell-free kinase assay | 0.6 |

| c-Kit | Cell-based assay | 0.1 |

| PDGFR | Cell-free kinase assay | 0.1 |

| LAMA-84 (CML) | Growth Inhibition | 0.073 |

| EM-2 (CML) | Growth Inhibition | 0.089 |

| MEG-01 (CML) | Growth Inhibition | 0.089 |

| K562 (CML) | Cytotoxicity Assay | 0.21 |

| GIST882 (GIST) | Growth Inhibition | 1.7 |

| T-Cell Proliferation (DC stimulated) | Proliferation Assay | 3.9 |

| T-Cell Proliferation (PHA stimulated) | Proliferation Assay | 2.9 |

Key Signaling Pathway: BCR-ABL

Imatinib's primary therapeutic effect in Chronic Myeloid Leukemia stems from its inhibition of the constitutively active BCR-ABL tyrosine kinase. This kinase activates multiple downstream pathways that promote cell proliferation and inhibit apoptosis.[5] The key pathways affected are the Ras/MAPK pathway and the PI3K/Akt/mTOR pathway.[6][7]

Caption: Imatinib inhibits the BCR-ABL signaling pathway.

Experimental Protocols

In Vitro Tyrosine Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 of Imatinib against a target tyrosine kinase.

Materials:

-

Recombinant Tyrosine Kinase (e.g., ABL1)

-

Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂)

-

Peptide Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Imatinib (serial dilutions)

-

Quench/Detection Mixture (e.g., EDTA, Anti-Phosphotyrosine Antibody, fluorescent tracer)

-

96-well microplate (black, low binding)

-

Fluorescence Polarization Plate Reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant tyrosine kinase, kinase buffer, peptide substrate, and serial dilutions of Imatinib. Include a "no inhibitor" control.

-

Initiation: Add ATP to each well to start the kinase reaction. The final volume should be approximately 50 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing for enzymatic phosphorylation of the substrate.

-

Quenching and Detection: Add the Quench/Detection Mixture to each well to stop the reaction and initiate the detection process. This mixture typically contains EDTA to chelate Mg²⁺ and stop the kinase, an anti-phosphotyrosine antibody, and a fluorescently labeled phosphopeptide tracer that competes for antibody binding.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates a higher level of substrate phosphorylation (and thus less inhibition).

-

Data Analysis: Calculate the percent inhibition for each Imatinib concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the Imatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of Imatinib on the viability and proliferation of a cancer cell line (e.g., K562).

Materials:

-

Target cell line (e.g., K562)

-

Complete culture medium

-

Imatinib (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom microplate

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells) or stabilization.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of Imatinib to the appropriate wells. Include vehicle-only control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each Imatinib concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Imatinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the in vitro IC50 of a compound like Imatinib.

Caption: Workflow for determining IC50 using an MTT assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. ClinPGx [clinpgx.org]

- 4. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. atcc.org [atcc.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Oseltamivir (Tamiflu®): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Oseltamivir, marketed under the brand name Tamiflu®, is an antiviral medication widely used for the treatment and prevention of influenza A and B virus infections.[1][2] Discovered by Gilead Sciences in 1995 and later developed by Hoffmann-La Roche, oseltamivir remains a critical tool in managing seasonal flu epidemics and pandemic threats.[3] It is included on the World Health Organization's List of Essential Medicines.[1] Oseltamivir is a prodrug, meaning it is administered in an inactive form and is rapidly metabolized by hepatic esterases in the liver into its active form, oseltamivir carboxylate.[4][5] This active metabolite is a potent and selective inhibitor of neuraminidase, a key enzyme on the surface of the influenza virus.[5][6] By blocking this enzyme, oseltamivir prevents the release of new viral particles from infected host cells, thereby curtailing the spread of the infection.[4][7]

Mechanism of Action: Neuraminidase Inhibition

The antiviral activity of oseltamivir is entirely dependent on its active metabolite, oseltamivir carboxylate. The influenza virus life cycle involves the virus binding to sialic acid residues on the surface of host cells. After replication within the cell, newly formed virions bud from the cell membrane. The viral neuraminidase enzyme then cleaves these sialic acid residues to release the new viruses, allowing them to infect other cells.[4]

Oseltamivir carboxylate is an analogue of sialic acid and acts as a competitive inhibitor of the neuraminidase enzyme.[1][4] It binds to the active site of the enzyme, preventing it from cleaving sialic acid. This action effectively traps the newly formed virions on the surface of the infected cell, preventing their release and halting the progression of the infection throughout the respiratory tract.[4][8]

References

- 1. Oseltamivir - Wikipedia [en.wikipedia.org]

- 2. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]

- 3. musechem.com [musechem.com]

- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on the Biological Activity of Quercetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a naturally occurring flavonoid, is ubiquitously found in a variety of fruits, vegetables, and grains. It is a potent antioxidant and anti-inflammatory agent with a wide range of demonstrated biological activities.[1][2][3] This technical guide provides an in-depth overview of the preliminary studies on Quercetin's biological activity, with a focus on its anticancer, antioxidant, and anti-inflammatory properties. The document summarizes quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Quercetin has been shown to exhibit anticancer properties in a variety of cancer cell lines.[4][5] Its mechanisms of action are multi-targeted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[6][7][8]

Quantitative Data: In Vitro Cytotoxicity of Quercetin

The cytotoxic effects of Quercetin have been evaluated against numerous cancer cell lines using the MTT assay. The IC50 (half-maximal inhibitory concentration) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | 48.8 ± 4.3 | [9] |

| T47D | Breast Cancer | 48 | 50 | [10] |

| CT-26 | Colon Carcinoma | 72 | 5.5 ± 0.38 | [11] |

| LNCaP | Prostate Adenocarcinoma | 72 | Not specified | [4] |

| MOLT-4 | Acute Lymphoblastic Leukemia | 72 | 2.1 ± 0.9 | [11] |

| Raji | Human Lymphoid (Burkitt's lymphoma) | 72 | 0.18 ± 0.09 | [11] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[9]

-

Treatment: Treat the cells with various concentrations of Quercetin (e.g., 10, 20, 40, 80, 120 µM) and a vehicle control (e.g., DMSO, final concentration not exceeding 0.1-0.2%).[4][12] Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the supernatant and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Signaling Pathway: Quercetin's Impact on MAPK Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. Quercetin has been shown to modulate the MAPK pathway, contributing to its anticancer effects.[6][13][14] Specifically, Quercetin can induce the phosphorylation of p38, JNK, and ERK, leading to the inhibition of cell proliferation and induction of apoptosis.[15]

Antioxidant Activity

Quercetin is a potent antioxidant capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous chronic diseases.[2][3] Its antioxidant capacity can be attributed to its chemical structure, which allows it to donate hydrogen atoms and neutralize reactive oxygen species (ROS).

Quantitative Data: Antioxidant Activity of Quercetin

The antioxidant activity of Quercetin is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The EC50 (half-maximal effective concentration) value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

| Compound | DPPH Radical Scavenging Activity (EC50 in µM) | Reference |

| Quercetin | 5.5 | [16] |

| Ascorbic Acid (Vitamin C) | 9.53 (µg/ml) |

Note: Direct comparison between different units (µM vs. µg/ml) should be done with caution after molecular weight conversion.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[16]

-

Sample Preparation: Prepare different concentrations of Quercetin in a suitable solvent (e.g., methanol or ethanol).[16]

-

Reaction Mixture: Add the Quercetin solution to the DPPH solution. The final volume and concentration may vary depending on the specific protocol. For instance, mix different concentrations of Quercetin (10-50 µg/ml) with 1.5 ml of DPPH (1 mM).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value is determined from the dose-response curve.

Experimental Workflow: Antioxidant Activity Assessment

References

- 1. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Pathways and the Therapeutic Potential of Quercetin and Curcumin [mdpi.com]

- 9. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journal.waocp.org [journal.waocp.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quercetin promotes the osteogenic differentiation of rat mesenchymal stem cells via mitogen-activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. iv.iiarjournals.org [iv.iiarjournals.org]

An In-depth Technical Guide to Osimertinib: Structural Analysis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Osimertinib, marketed under the brand name Tagrisso, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) that harbors specific EGFR mutations.[2] This guide provides a detailed overview of its structural analysis, chemical properties, mechanism of action, and relevant experimental protocols.

Structural and Chemical Identity

Osimertinib is a mono-anilino-pyrimidine compound.[3] Its chemical formula is C₂₈H₃₃N₇O₂·CH₄O₃S, and it is administered as a mesylate salt with a molecular weight of 596 g/mol .[1] The molecule's structure is key to its targeted action and improved safety profile over previous generations of EGFR inhibitors.[4]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[1] |

| CAS Number | 1421373-65-0[1] |

| PubChem CID | 71496458[1] |

| SMILES | C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[1] |

| Molecular Formula | C₂₈H₃₃N₇O₂[1] |

| Molecular Weight | 499.619 g·mol⁻¹[1] |

Physicochemical and Pharmacokinetic Properties

Osimertinib exhibits linear pharmacokinetics.[1] It is primarily metabolized through oxidation by CYP3A4 and CYP3A5 enzymes.[1] Its ability to cross the blood-brain barrier makes it effective against central nervous system (CNS) metastases.[5][6]

Table 2: Physicochemical and Pharmacokinetic Data

| Property | Value |

| Median Time to Cmax | 6 hours[1][7] |

| Protein Binding | 95%[7] |

| Mean Volume of Distribution (steady state) | 918 L[7] |

| Elimination Half-life | 48 hours[1][7] |

| Oral Clearance (CL/F) | 14.3 L/h[1][7] |

| Excretion | 68% in feces, 14% in urine[1][7] |

Osimertinib has two pharmacologically active metabolites, AZ7550 and AZ5104, which circulate at about 10% of the parent compound's concentration.[7] AZ5104 is noted to be more potent against both mutant and wild-type EGFR.[7]

Mechanism of Action and EGFR Signaling Pathway

Osimertinib functions as an irreversible inhibitor of specific mutant forms of EGFR, including those with the T790M resistance mutation, L858R, and exon 19 deletions.[7][8] It covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[3][9] This irreversible binding blocks ATP from entering the kinase domain, thereby inhibiting EGFR-mediated signaling cascades that control cell proliferation and survival.[10] A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which reduces off-target effects and associated toxicities.[3][11] In vitro, osimertinib has a 200-fold higher affinity for EGFR molecules with the L858R/T790M mutation compared to wild-type EGFR.[7]

The EGFR signaling pathway is a critical regulator of cell growth. Upon activation by ligands such as EGF or TGFα, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[10][] By inhibiting EGFR phosphorylation, osimertinib effectively shuts down these pathways in cancer cells harboring sensitizing mutations.[10][13]

EGFR signaling pathway and the inhibitory action of Osimertinib.

In Vitro Efficacy

Osimertinib has demonstrated potent inhibitory activity against various clinically relevant EGFR mutations. Its efficacy is measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 3: In Vitro IC50 Values of Osimertinib Against EGFR Mutations

| EGFR Mutation | Cell Line | IC50 (nM) |

| Exon 19 deletion | LoVo | 12.92[14] |

| L858R/T790M | LoVo | 11.44[14] |

| Wild-Type (WT) | LoVo | 493.8[14] |

| L858R/T790M | H1975 | <15[3] |

| ex19del/T790M | PC-9VanR | <15[3] |

| G719S+T790M | Ba/F3 | ~100[15] |

| L861Q+T790M | Ba/F3 | ~100[15] |

| Y764_V765insHH | - | 237[16] |

| A767_V769dupASV | - | 333[16] |

| D770_N771insNPG | - | 42[16] |

Experimental Protocols

This protocol outlines a continuous-read kinase assay to determine the potency of compounds against active forms of EGFR.

-

Preparation : Prepare 10X stocks of EGFR-WT and EGFR-T790M/L858R enzymes, 1.13X ATP, and Y12-Sox conjugated peptide substrate in a 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[17]

-

Pre-incubation : Pre-incubate 5 μL of each enzyme in a 384-well plate for 30 minutes at 27°C with 0.5 μL of 50% DMSO and serially diluted test compounds.[17]

-

Reaction Initiation : Start the kinase reactions by adding 45 μL of the ATP/Y12-Sox peptide substrate mix.[17]

-

Data Acquisition : Monitor the reaction every 71 seconds for 30-120 minutes at λex360/λem485 using a plate reader.[17]

-

Data Analysis : Determine the initial velocity from the slope of a plot of relative fluorescence units versus time. Plot the initial velocity against inhibitor concentration to estimate the apparent IC50 value.[17]

Workflow for an EGFR biochemical kinase assay.

This protocol is for measuring the inhibition of EGFR phosphorylation in a cellular context.

-

Cell Culture : Grow cells to 90% confluence in 12-well plates and then incubate in a low-serum (0.1% FBS) medium for 16-18 hours.[17]

-

Compound Treatment : Treat the cells with the test compound or DMSO (vehicle control) in a low-serum medium for 1 hour.[17]

-

EGF Stimulation : For A431 cells, stimulate with 50 ng/ml EGF for 15 minutes.[17]

-

Cell Lysis and Analysis : Lyse the cells and determine the levels of phosphorylated EGFR, total EGFR, and downstream signaling proteins using methods such as Western blotting or ELISA.[13]

Resistance Mechanisms

Despite the efficacy of osimertinib, acquired resistance can develop. The most common on-target resistance mechanism is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of osimertinib.[3][9] Off-target resistance mechanisms include the amplification of other signaling pathways, such as MET or HER2, or mutations in downstream effectors like RAS.[6]

Conclusion

Osimertinib is a potent and selective third-generation EGFR-TKI that has significantly advanced the treatment of EGFR-mutated NSCLC. Its unique chemical structure allows for irreversible binding to mutant EGFR while sparing the wild-type form, leading to a favorable efficacy and safety profile. Understanding its structural characteristics, chemical properties, and mechanism of action is crucial for the ongoing development of novel anticancer therapies and strategies to overcome treatment resistance.

References

- 1. Osimertinib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Osimertinib mesylate | 1421373-66-1 [chemicalbook.com]

- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 9. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 11. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

Whitepaper: A Technical Guide to In Silico Modeling of Compound-Protein Binding

Focus Case: Imatinib and the BCR-Abl Tyrosine Kinase

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective prediction of compound-protein interactions. By simulating these interactions at a molecular level, researchers can prioritize lead candidates, optimize binding affinity, and elucidate mechanisms of action before committing to expensive and time-consuming experimental validation. This guide provides an in-depth technical overview of the core computational methodologies used to model the binding of a small molecule compound to its protein target.

Using the landmark example of Imatinib , a tyrosine kinase inhibitor, and its target, the BCR-Abl protein , this paper details the protocols for molecular docking and molecular dynamics (MD) simulations. Furthermore, it outlines the experimental techniques, such as Isothermal Titration Calorimetry (ITC), required to validate these computational predictions. The content herein is intended to serve as a practical guide for professionals in the field of drug development, providing both theoretical understanding and actionable protocols.

Introduction to In Silico Protein Binding Modeling

The central principle of targeted therapy is the selective modulation of a specific protein's function by a small molecule. The BCR-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[1][2] Imatinib was the first drug designed to specifically inhibit this oncogenic protein, revolutionizing CML treatment.[2][3] It functions by binding to the ATP-binding site of the BCR-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival.[1][4][5]

The development of Imatinib and subsequent tyrosine kinase inhibitors (TKIs) has been greatly informed by in silico techniques. These methods allow for:

-

Virtual Screening: Rapidly screening large libraries of compounds to identify potential binders.

-

Binding Mode Prediction: Visualizing how a compound orients itself within the protein's binding pocket.

-

Binding Affinity Estimation: Quantitatively estimating the strength of the interaction.

-

Resistance Mechanism Analysis: Modeling the effect of mutations on drug binding.[3]

This guide will walk through a typical workflow for modeling the binding of a compound like Imatinib to its target kinase.

Core In Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6] A search algorithm generates numerous possible binding poses, and a scoring function estimates the binding affinity for each pose, ranking them to identify the most likely conformation.[6]

-

Protein Preparation:

-

Obtain Structure: Download the crystal structure of the Abl kinase domain, e.g., from the Protein Data Bank (PDB ID: 1IEP). This structure should ideally be co-crystallized with Imatinib or a similar inhibitor.

-

Pre-processing: Using software like Maestro, Chimera, or PyMOL, remove all non-essential molecules, including water, ions, and co-solvents.

-

Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH (e.g., 7.4).

-

Minimization: Perform a constrained energy minimization to relieve any steric clashes in the structure.

-

-

Ligand Preparation:

-

Obtain Structure: Obtain the 3D structure of Imatinib (e.g., from PubChem or ZINC database).

-

Energy Minimization: Generate a low-energy 3D conformation of the ligand using a suitable force field (e.g., OPLS, MMFF94).

-

Charge Calculation: Assign partial atomic charges to the ligand atoms.

-

-

Grid Generation:

-

Define the binding site on the protein. This is typically done by creating a bounding box (the "grid") centered on the location of the co-crystallized ligand or on residues known to be critical for binding. The size of the box should be sufficient to allow the ligand to rotate and translate freely.

-

-

Docking Execution:

-

Use a docking program (e.g., AutoDock Vina, GOLD, Glide).

-

Configure the docking parameters. Standard precision (SP) or extra precision (XP) modes can be used. XP mode is more computationally intensive but generally yields more accurate results.[7]

-

Run the docking simulation. The software will systematically place the ligand in the defined grid, evaluating millions of potential conformations and orientations.

-

-

Analysis of Results:

-

Docking Score: The primary output is a docking score (e.g., in kcal/mol), which estimates the free energy of binding. More negative scores indicate stronger predicted binding.[8]

-

Pose Visualization: Visually inspect the top-ranked poses. The predicted binding mode should be chemically sensible, with key interactions (hydrogen bonds, hydrophobic contacts) aligning with known structure-activity relationships. For Imatinib, this includes hydrogen bonds with the hinge region of the kinase.

-

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations model the dynamic behavior of the protein-ligand complex over time. This allows for the assessment of the stability of the binding pose and a more refined estimation of binding free energy.

-

System Preparation:

-

Input: Use the top-ranked docked pose from the molecular docking step as the starting structure.

-

Force Field Selection: Choose an appropriate force field for the protein (e.g., CHARMM36, AMBER) and generate topology and parameter files for the ligand (e.g., using CGenFF or antechamber).[9]

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P model).[9]

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization on the entire solvated system to remove steric clashes, typically using the steepest descent algorithm for thousands of steps.[9]

-

-

Equilibration:

-

NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein and ligand. Position restraints are often applied to the protein and ligand heavy atoms.

-

NPT Ensemble (Constant Pressure): Switch to a constant pressure ensemble to allow the system density to relax to the correct value. This phase typically runs for several hundred picoseconds.

-

-

Production MD:

-

Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints.[10] Trajectory data (atomic coordinates, velocities, energies) are saved at regular intervals.

-

-

Analysis of Trajectory:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms over time relative to the starting structure. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a consistent pose.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions. High fluctuation in the binding site could indicate instability.[9]

-

Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts between the protein and ligand throughout the simulation.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory snapshots. This provides a more accurate estimate than docking scores alone.[7]

-

Data Presentation and Interpretation

Quantitative data from in silico modeling and experimental validation should be summarized for clear comparison. Below is a representative table of binding data for several BCR-Abl inhibitors.

| Compound | Docking Score (kcal/mol) | Predicted ΔG (MM/GBSA, kcal/mol) | Experimental IC₅₀ (nM) | Target Conformation |

| Imatinib | -10.3 | -55.8 | 25 - 100 | Inactive (DFG-out)[3] |

| Nilotinib | -11.5 | -68.2 | < 30 | Inactive (DFG-out) |

| Dasatinib | -9.8 | -51.5 | < 1 | Active & Inactive[6] |

| Ponatinib | -10.8 | -63.1 | 0.4 (WT), 2.0 (T315I) | Active & Inactive |

Note: Data are illustrative examples compiled from typical values found in literature. Actual values vary based on specific software, force fields, and assay conditions.

Signaling Pathway Context

Understanding the relevant signaling pathway is crucial for interpreting the biological impact of inhibiting the target protein. Imatinib's binding to BCR-Abl blocks its kinase activity, which in turn inhibits multiple downstream pro-survival and proliferative pathways.

Experimental Validation Protocols

Computational predictions must be validated through rigorous experimental assays. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for directly measuring the thermodynamics of binding.[11][12]

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Protein: Express and purify the Abl kinase domain to >95% purity. Perform exhaustive dialysis of the protein into the final ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Ligand: Dissolve Imatinib powder in the final dialysis buffer to create a concentrated stock solution. Ensure the pH of the ligand solution is identical to the protein buffer.[13]

-

Concentration Determination: Accurately measure the concentrations of both protein (e.g., by A280 absorbance) and ligand. Precise concentrations are critical for accurate data fitting.[11]

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Load the protein solution (typically 10-20 µM) into the sample cell.[13]

-

Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.[14]

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

-

Experiment Execution:

-

Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.

-

The instrument measures the minute heat changes that occur upon binding.[11] As the protein becomes saturated, the heat change per injection diminishes.

-

Control: Perform a control titration by injecting the ligand into buffer alone to measure the heat of dilution. This value is subtracted from the experimental data.[11]

-

-

Data Analysis:

-

Integrate the heat signal for each injection to create a binding isotherm.

-

Fit the isotherm to a suitable binding model (e.g., one set of sites) using the manufacturer's software (e.g., MicroCal PEAQ-ITC Analysis Software).

-

The analysis yields the key thermodynamic parameters:

-

Binding Affinity (KD): The dissociation constant.

-

Stoichiometry (n): The molar ratio of ligand to protein in the complex.

-

Enthalpy (ΔH): The heat released or absorbed upon binding.

-

Entropy (ΔS): Calculated from the other parameters.

-

-

Conclusion

In silico modeling of protein-ligand binding is a powerful, multi-faceted approach that significantly accelerates the drug discovery pipeline. By integrating computational techniques like molecular docking and MD simulations with rigorous experimental validation, researchers can gain deep insights into molecular recognition events. The case of Imatinib and BCR-Abl demonstrates how these computational tools can be applied to understand the mechanism of a highly successful targeted therapy, providing a robust framework for the development of future therapeutics. This guide provides the foundational protocols and conceptual understanding necessary for scientists to apply these methods in their own research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 3. musechem.com [musechem.com]

- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 10. In-silico identification of inhibitors against mutated BCR-ABL protein of chronic myeloid leukemia: a virtual screening and molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

The Role of Metformin in the AMPK Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Experimental Approaches in the Context of Type 2 Diabetes

Introduction

Metformin is the most widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes worldwide. Its primary glucose-lowering effects are attributed to the suppression of hepatic gluconeogenesis and the enhancement of glucose uptake in skeletal muscle. At the core of its mechanism of action lies the activation of 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. This technical guide provides a detailed overview of Metformin's role in the AMPK pathway, presents quantitative data on its effects, outlines key experimental protocols for its study, and offers visualizations of the critical pathways and workflows.

Metformin's Mechanism of Action via the AMPK Pathway

Metformin's activation of AMPK is primarily indirect. It is widely accepted that Metformin inhibits Complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio. The elevated AMP levels allosterically activate AMPK. The upstream serine/threonine kinase, liver kinase B1 (LKB1), is essential for the canonical activation of AMPK, phosphorylating it at threonine-172 (Thr172) on its α-catalytic subunit.[1][2]

Once activated, AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP while activating catabolic pathways that generate ATP. In the context of type 2 diabetes, the key downstream effects of Metformin-induced AMPK activation include:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and regulates transcription factors and coactivators, such as CREB-regulated transcription coactivator 2 (CRTC2), leading to the transcriptional repression of key gluconeogenic enzymes, including Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[1][3][4] This is a major contributor to the reduction of hepatic glucose output.

-

Stimulation of Muscle Glucose Uptake: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose uptake from the circulation.[5][6]

-

Regulation of Lipid Metabolism: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[5][6] This action shifts metabolism towards fatty acid oxidation and away from lipid storage, which can improve insulin sensitivity.

Below is a diagram illustrating the core signaling pathway.

Quantitative Data on Metformin's Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of Metformin on key components of the AMPK pathway.

| Parameter | Cell/Tissue Type | Metformin Concentration | Observed Effect | Reference |

| AMPK Activation | Primary Rat Hepatocytes | 10-20 µM (39 hrs) | 1.3 to 1.6-fold increase | [5] |

| 500 µM (7 hrs) | Significant AMPK activation | [5] | ||

| MDA-MB-435 Cells | 1-20 mM (24 hrs) | Dose-dependent increase in p-AMPK | [7] | |

| IC50 | CSF3RT618I Cells | 24 hours | 17.44 mM | [8] |

| 48 hours | 1.3 mM | [8] | ||

| 72 hours | 3.2 mM | [8] |

| Downstream Target | Cell/Tissue Type | Metformin Concentration | Observed Effect | Reference |

| ACC Activity | Metformin-treated Rats | N/A (in vivo) | Significant decrease in ACC activity | [5] |

| Gluconeogenic Gene Expression (G6Pase) | Primary Hepatocytes | Concentration-dependent | Inhibition of Bt2-cAMP-stimulated expression | [3] |

| Gluconeogenic Gene Expression (PEPCK) | Primary Hepatocytes | Up to highest concentration | Marginal effect on expression | [3] |

| Glucose Uptake | Isolated Rat Skeletal Muscle | N/A | Significant increase | [5] |

Key Experimental Protocols

Accurate investigation of Metformin's effect on the AMPK pathway requires robust and well-defined experimental methodologies. Below are detailed protocols for essential assays.

Western Blotting for AMPK Phosphorylation

This protocol is used to determine the activation state of AMPK by measuring the level of its phosphorylation at Thr172 relative to the total amount of AMPK protein.

a. Cell Lysis and Protein Quantification

-

Culture cells (e.g., HepG2, L6 myotubes) to 80-90% confluency and treat with desired concentrations of Metformin for the specified duration.

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Electrotransfer

-

Denature 20-50 µg of protein lysate by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load samples onto an SDS-polyacrylamide gel (10-12%) and perform electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and visualize using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK by quantifying the phosphorylation of a specific substrate peptide.

a. Immunoprecipitation of AMPK (Optional, for endogenous enzyme)

-

Incubate 200-500 µg of cell lysate with an anti-AMPKα antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

b. Kinase Reaction

-

Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[1]

-

AMPK enzyme (recombinant or immunoprecipitated).

-

Substrate peptide (e.g., SAMS peptide, HMRSAMSGLHLVKRR) at a final concentration of 1 mg/ml.[10]

-

AMP (e.g., 200 µM) to allosterically activate.

-

-

Initiate the reaction by adding γ-³²P-ATP Assay Cocktail (containing unlabeled ATP and γ-³²P-ATP).[1]

-

Incubate the reaction at 30°C for 15-30 minutes.[1]

c. Detection

-

Terminate the reaction by spotting 20 µL of the mixture onto P81 phosphocellulose paper.[10]

-

Wash the paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.[10]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, non-radioactive methods using ELISA or luminescence (e.g., ADP-Glo™) can be employed, which measure substrate phosphorylation via antibodies or ADP production, respectively.[11]

2-Deoxy-D-Glucose (2-DOG) Uptake Assay

This assay measures the rate of glucose transport into cells using a glucose analog, 2-deoxyglucose, which is taken up and phosphorylated but not further metabolized, trapping it inside the cell.

a. Cell Preparation and Treatment

-

Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in a 24-well plate and allow them to differentiate if necessary.

-

Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

-

Treat the cells with Metformin or other compounds (e.g., insulin as a positive control) for the desired time.

b. Glucose Uptake

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (a radioactive tracer) or a fluorescent analog like 2-NBDG.[5]

-

Incubate for 10-20 minutes at 37°C.

-

Terminate the uptake by washing the cells three times with ice-cold PBS.

c. Measurement

-

Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

For radioactive assays, transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity.

-

For fluorescent assays (using 2-NBDG), measure the fluorescence using a plate reader or flow cytometer (Excitation ~488 nm, Emission ~530 nm).

-

Normalize the uptake values to the total protein content in each well.

The following diagram illustrates a typical experimental workflow for studying Metformin's effects.

Conclusion

Metformin's therapeutic efficacy in type 2 diabetes is inextricably linked to its ability to activate the AMPK signaling pathway. By inhibiting mitochondrial respiration, Metformin effectively mimics a low-energy state, triggering AMPK to suppress hepatic glucose production and enhance peripheral glucose utilization. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these mechanisms further. A thorough understanding of this pathway is critical for the development of novel therapeutics targeting metabolic diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Adiponectin suppresses gluconeogenic gene expression in mouse hepatocytes independent of LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. promega.com [promega.com]

- 10. 4.9. AMPK Activity Assay [bio-protocol.org]

- 11. docs.aatbio.com [docs.aatbio.com]

Identifying the Cellular Targets of Vorinostat (SAHA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor.[1][2] It is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL).[3] The mechanism of action of Vorinostat involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This alteration in protein acetylation plays a crucial role in regulating gene expression and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][4] This guide provides an in-depth overview of the cellular targets of Vorinostat, methodologies for their identification, and the associated signaling pathways.

Cellular Targets of Vorinostat

Vorinostat is a pan-HDAC inhibitor, meaning it targets multiple HDAC enzymes.[5] It primarily inhibits Class I and Class II HDACs.[3] The inhibitory concentrations (IC50) for various HDACs and its effects on different cell lines are summarized below.

| Target Class | Specific Target | IC50 (in vitro) | Cellular Effect | Cell Line(s) | Reference(s) |

| Class I HDACs | HDAC1 | 10 nM | Inhibition of deacetylase activity | - | [6] |

| HDAC2 | <86 nM | Inhibition of deacetylase activity | - | [2] | |

| HDAC3 | 20 nM | Inhibition of deacetylase activity | - | [6] | |

| Class II HDACs | HDAC6 | <86 nM | Inhibition of deacetylase activity | - | [2] |

| General HDAC | Cell-free assay | ~10 nM | Inhibition of deacetylase activity | - | [6] |

| Cellular Proliferation | - | 0.75 µM | Inhibition of cell proliferation, G1 and G2-M phase arrest | MCF-7 | [6] |

| - | 2.4 µM | Growth Inhibition | HT1080 | [6] | |

| - | 2.5-7.5 µM | Inhibition of cell growth | LNCaP, PC-3, TSU-Pr1 | [6] | |

| Apoptosis | - | 1 µM (for ≥ 8 hours) | Induction of apoptosis | Human multiple myeloma (MM) cells | [6] |

Signaling Pathways Modulated by Vorinostat

Vorinostat's inhibition of HDACs leads to downstream effects on various signaling pathways. By altering the acetylation status of histones and non-histone proteins, Vorinostat can modulate gene expression and protein function, thereby impacting critical cellular processes.[4] Functional analysis has shown that Vorinostat can modify the T-cell receptor, MAPK, and JAK-STAT signaling pathways.[7] Persistent activation of STAT1, STAT3, and STAT5 has been associated with resistance to SAHA.[8]

Vorinostat's Impact on Cellular Signaling

References

- 1. Vorinostat - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pagepress.org [pagepress.org]

Methodological & Application

Application Note & Protocol: In Vitro Characterization of Rapamycin in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus.[1] It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin functions by forming a complex with the intracellular receptor FKBP12.[2][4] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[2] Due to its powerful antiproliferative effects, rapamycin and its analogs (rapalogs) are widely used in cancer research and as immunosuppressants.[4][5]

This application note provides detailed protocols for treating cultured cells with rapamycin and assessing its impact on cell viability and mTORC1 signaling.

Mechanism of Action

mTOR is a core component of two distinct protein complexes, mTORC1 and mTORC2, which regulate different cellular processes.[2] mTORC1 is sensitive to rapamycin and integrates signals from growth factors (like insulin and IGF-1), amino acids, energy levels, and cellular stress to control protein synthesis and cell growth.[2][6] Upon activation, mTORC1 phosphorylates key downstream effectors, including p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1).[5][7] Phosphorylation of p70S6K promotes ribosome biogenesis, while phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor eIF4E, allowing for cap-dependent mRNA translation to proceed.[4]

Rapamycin's inhibition of mTORC1 prevents the phosphorylation of these substrates, leading to a decrease in protein synthesis and subsequent arrest of the cell cycle, typically in the G1 phase.[1][4]

Signaling Pathway Diagram

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by Rapamycin. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1. Rapamycin forms a complex with FKBP12 to inhibit mTORC1, preventing the phosphorylation of its downstream targets p70S6K and 4E-BP1.

Caption: The mTORC1 signaling pathway and its inhibition by Rapamycin.

Experimental Protocols

Cell Culture and Rapamycin Treatment

This protocol provides a general guideline for treating adherent cells with rapamycin. Optimization may be required depending on the cell line.

Materials:

-

Cell line of choice (e.g., HeLa, MCF-7, HEK293)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Rapamycin (stock solution in DMSO or ethanol, store at -20°C)[4][8]

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture plates/flasks

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete growth medium.[9] For other plate formats, adjust cell number and volume accordingly. Incubate at 37°C in a 5% CO₂ incubator until cells reach 70-80% confluency.

-

Rapamycin Preparation: Prepare a series of dilutions of rapamycin in complete growth medium from your stock solution. The final concentration will vary by cell line, but a range from 1 nM to 100 nM is common for mTORC1 inhibition.[10][11] Higher concentrations (µM range) may be needed to observe effects on cell proliferation in some lines.[10][12]

-

Treatment: Carefully remove the existing medium from the cells. Replace it with the medium containing the desired concentration of rapamycin or vehicle control (e.g., DMSO).

-

Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[14]

Materials:

-

Treated cells in a 96-well plate

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[15]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

-

Microplate reader

Procedure:

-

Add MTT Reagent: Following the rapamycin treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[16]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing for the formation of formazan crystals.[9][16]

-

Solubilization: Add 100 µL of solubilization solution to each well.[9][16] Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[15][16] A reference wavelength of >650 nm can be used to subtract background.

-

Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.

Western Blotting for mTOR Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of mTORC1 downstream targets, p70S6K and 4E-BP1, confirming the on-target effect of rapamycin.

Materials:

-

Treated cells in 6-well plates or larger

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-β-actin)[17]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add ECL substrate and capture the chemiluminescent signal using an imaging system.[18]

-

Analysis: Quantify band intensity using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Experimental Workflow Diagram

Caption: General workflow for in vitro analysis of Rapamycin.

Data Presentation

Table 1: Rapamycin IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) for rapamycin can vary significantly between different cell lines, reflecting their diverse genetic backgrounds and signaling dependencies.[10]

| Cell Line | Cancer Type | IC50 (Proliferation) | Citation |

| MCF-7 | Breast Cancer | ~20 nM | [10][12] |

| MDA-MB-231 | Breast Cancer | ~10-20 µM | [10] |

| T98G | Glioblastoma | ~2 nM | [19] |

| U87-MG | Glioblastoma | ~1 µM | [19] |

| Ca9-22 | Oral Cancer | ~15 µM | [20] |

| HEK293 | Embryonic Kidney | ~0.1 nM (mTOR activity) | [19] |

Note: IC50 values are approximate and can vary based on experimental conditions such as incubation time and assay method.

Table 2: Example MTT Assay Results

Below are representative data from an MTT assay on MCF-7 cells treated with varying concentrations of rapamycin for 48 hours.

| Rapamycin Conc. (nM) | Absorbance (570 nm) (Mean ± SD) | % Viability (Relative to Control) |

| 0 (Vehicle) | 1.25 ± 0.08 | 100% |

| 1 | 1.10 ± 0.06 | 88% |

| 10 | 0.85 ± 0.05 | 68% |

| 20 | 0.64 ± 0.04 | 51% |

| 50 | 0.48 ± 0.03 | 38% |

| 100 | 0.45 ± 0.03 | 36% |

These data illustrate a dose-dependent decrease in cell viability upon rapamycin treatment, consistent with its antiproliferative effects.

References

- 1. portlandpress.com [portlandpress.com]

- 2. mTOR - Wikipedia [en.wikipedia.org]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for rapid manipulation of mitochondrial morphology in living cells using inducible counter mitochondrial morphology (iCMM) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Western blot and immunoprecipitation [bio-protocol.org]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. selleckchem.com [selleckchem.com]

- 20. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

Application Notes and Protocols: A Guide to In Vivo Compound Evaluation in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mouse models are indispensable tools in preclinical research, providing a vital platform for evaluating the efficacy, safety, and pharmacokinetic profiles of novel therapeutic compounds.[1][2] This document provides a comprehensive guide for researchers on the proper design and execution of in vivo studies using a hypothetical "[Compound]" in a mouse model. The following sections detail experimental protocols, data presentation, and visualization of key biological pathways and workflows. Adherence to these guidelines will help ensure the generation of robust and reproducible data, critical for advancing promising compounds through the drug development pipeline.

I. Pre-Clinical Study Design and Considerations

A successful in vivo study begins with a well-defined experimental plan. Key considerations include the selection of an appropriate mouse model, determination of the route of administration, and establishment of a dosing regimen.

A. Mouse Model Selection: The choice of mouse model is contingent upon the therapeutic area and the specific scientific question being addressed. Common models include:

-

Inbred Strains: Such as C57BL/6 or BALB/c, which provide a genetically uniform background.[3]

-

Outbred Stocks: Like CD-1 or NMRI mice, which offer greater genetic diversity.[3]

-

Genetically Engineered Mouse Models (GEMMs): These models are engineered to mimic human diseases by carrying specific genetic alterations.[2]

-

Xenograft Models: Immunodeficient mice engrafted with human tumors are frequently used in cancer research.[4]

B. Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines. An approved protocol from the Institutional Animal Care and Use Committee (IACUC) is mandatory before initiating any study.[5] This protocol must detail the experimental procedures, animal monitoring, and humane endpoints.[5][6]

II. Compound Formulation and Administration

Proper formulation and administration of the "[Compound]" are critical for achieving desired exposure levels and minimizing stress to the animals.

A. Formulation: The "[Compound]" should be formulated in a vehicle that ensures its solubility, stability, and bioavailability. The vehicle should be non-toxic and administered to a control group to assess any potential effects.[7] Common vehicles include saline, phosphate-buffered saline (PBS), and various oil-based solutions.

B. Routes of Administration: The choice of administration route depends on the physicochemical properties of the "[Compound]" and the desired pharmacokinetic profile.[5][8] Common routes are summarized in the table below.

| Route of Administration | Description | Typical Volume (Mouse) | Absorption Speed | Notes |

| Oral (PO) | Administration via gavage directly into the stomach.[8][9] | 0.1 - 0.8 mL[8] | Slower, subject to first-pass metabolism.[8] | A common and less stressful method for repeated dosing.[10] |

| Intraperitoneal (IP) | Injection into the peritoneal cavity.[5][11] | 0.2 - 0.8 mL[8] | Faster than oral, bypasses first-pass metabolism.[8] | Widely used for systemic drug delivery. |

| Intravenous (IV) | Injection directly into a vein, typically the tail vein.[12] | 0.05 - 0.2 mL[8] | Immediate, 100% bioavailability.[8] | Technically challenging, suitable for rapid-acting compounds. |

| Subcutaneous (SC) | Injection into the loose skin on the back of the neck.[5] | 0.1 - 0.2 mL | Slow and sustained absorption. | Suitable for slow-release formulations.[5] |

| Intramuscular (IM) | Injection into a muscle, such as the quadriceps.[11] | < 0.05 mL | Faster than SC, slower than IP. | Can cause local irritation. |

| Topical | Application directly to the skin.[5] | Variable | Localized effect with minimal systemic absorption. | Useful for dermatological studies. |

III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK and PD studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the "[Compound]" and its effect on the biological target.[1]

A. Pharmacokinetic (PK) Studies

PK studies measure the concentration of the "[Compound]" in biological matrices (e.g., plasma, tissues) over time.[12] This data is used to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[12][13]

Experimental Protocol: Mouse Pharmacokinetic Study

-

Animal Dosing: Administer the "[Compound]" to a cohort of mice (typically 3-4 mice per time point) via the chosen route.[3][14]

-

Sample Collection: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).[3] Blood can be collected via retro-orbital bleeding, submandibular bleeding, or cardiac puncture (terminal).[12][14]

-

Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.[14]

-

Bioanalysis: Quantify the concentration of the "[Compound]" in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][13]

-

Data Analysis: Plot the plasma concentration versus time and calculate PK parameters using non-compartmental analysis.[12]

Table of Typical Pharmacokinetic Parameters

| Parameter | Description | Unit |

| t1/2 | Half-life: The time required for the compound concentration to decrease by half.[12] | hours (h) |

| Cmax | Maximum (peak) plasma concentration.[12] | ng/mL or µg/mL |

| Tmax | Time to reach Cmax.[12] | hours (h) |

| AUC | Area under the concentration-time curve, representing total drug exposure.[12] | ng*h/mL |

| CL | Clearance: The volume of plasma cleared of the compound per unit time. | mL/h/kg |

| Vd | Volume of distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |

| F (%) | Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |

B. Pharmacodynamic (PD) Studies

PD studies assess the effect of the "[Compound]" on its intended biological target. This can involve measuring changes in biomarker levels, target engagement, or downstream signaling pathways.

Experimental Protocol: Western Blot for Target Modulation

-

Dosing and Tissue Collection: Dose mice with the "[Compound]" or vehicle. At a specified time point, euthanize the animals and collect the target tissue (e.g., tumor, liver).

-

Protein Extraction: Homogenize the tissue and extract total protein using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target of interest (and its phosphorylated form, if applicable) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify band intensities to determine the relative change in protein expression or phosphorylation.

IV. Efficacy Studies in Disease Models

Efficacy studies are designed to evaluate the therapeutic potential of the "[Compound]" in a relevant disease model. The following is a generalized protocol for an oncology xenograft study.

Experimental Protocol: Tumor Xenograft Efficacy Study

-

Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and "[Compound]" treatment groups).

-

Dosing: Administer the "[Compound]" or vehicle according to the predetermined schedule and route.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. Euthanize the animals and collect tumors and other relevant tissues for further analysis.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Table of Efficacy Study Data

| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Daily | N/A | ||

| [Compound] | Daily | ||||

| Positive Control | Daily |

V. Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) to depict a typical experimental workflow and a common signaling pathway relevant to cancer research.

References

- 1. Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]

- 3. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 6. acuc.berkeley.edu [acuc.berkeley.edu]

- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]

- 10. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Compound Administration in Rodents- Injection Techniques [jove.com]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rapamycin Dosage and Administration for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

1. Introduction